molecular formula C15H11N3O2 B2589816 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide CAS No. 955769-36-5

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide

Cat. No.: B2589816
CAS No.: 955769-36-5
M. Wt: 265.272
InChI Key: JUOHQATXMFQADP-UHFFFAOYSA-N
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Description

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide is a heterocyclic compound that contains an oxazole ring, a phenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method utilizes a packed reactor containing commercial manganese dioxide to facilitate the oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the phenyl and pyridinyl groups contribute to the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. The presence of both phenyl and pyridinyl groups enhances its potential for diverse applications in medicinal chemistry and biological research.

Properties

IUPAC Name

5-phenyl-N-pyridin-3-yl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(18-12-7-4-8-16-9-12)15-17-10-13(20-15)11-5-2-1-3-6-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOHQATXMFQADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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